molecular formula C13H12F2N2 B1452252 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1105195-72-9

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1452252
CAS No.: 1105195-72-9
M. Wt: 234.24 g/mol
InChI Key: MFICLFNZXYXVGW-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a fluorinated organic compound characterized by its unique chemical structure, which includes a pyrrolopyrazine core and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a pyrrolopyrazine core through a cyclization reaction involving a diamine and a difluorophenyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It serves as a tool in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery.

  • Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards biological targets, leading to potential pharmacological effects.

Comparison with Similar Compounds

  • 1-(3,4-Difluorophenyl)piperidin-4-one

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone

  • 3,4-Difluorophenyl isocyanate

Uniqueness: 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine stands out due to its pyrrolopyrazine core, which is not commonly found in other similar compounds. This structural feature contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2/c14-10-4-3-9(8-11(10)15)13-12-2-1-6-17(12)7-5-16-13/h1-4,6,8,13,16H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFICLFNZXYXVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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